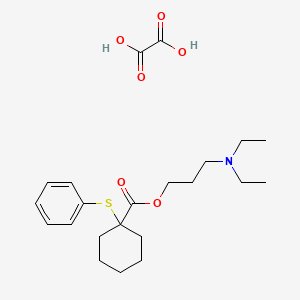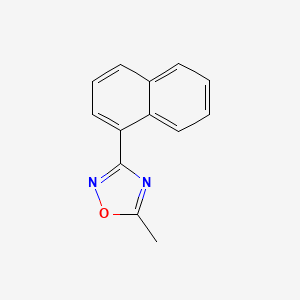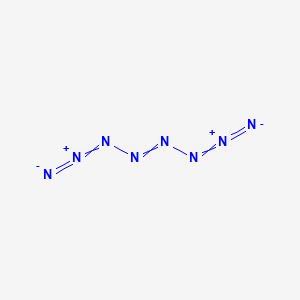
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes diethoxy and trimethoxy groups attached to a dihydrobenzofuran core. The compound’s molecular formula is C15H22O6, and it has a molecular weight of 298.33 g/mol .
Métodos De Preparación
The synthesis of 1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and aldehydes.
Reaction Conditions: The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzofuran ring. Common solvents used in the reaction include ethanol and methanol.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans.
Aplicaciones Científicas De Investigación
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it may inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are critical for cell division and stress response.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,1-Diethoxy-3-methyl-2-butene and 1,1,1-Trimethoxy-2-chloroethane share structural similarities with this compound
Uniqueness: The presence of both diethoxy and trimethoxy groups in the benzofuran core makes this compound unique.
Propiedades
Número CAS |
110361-81-4 |
|---|---|
Fórmula molecular |
C15H22O6 |
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
3,3-diethoxy-4,6,7-trimethoxy-1H-2-benzofuran |
InChI |
InChI=1S/C15H22O6/c1-6-19-15(20-7-2)13-10(9-21-15)14(18-5)12(17-4)8-11(13)16-3/h8H,6-7,9H2,1-5H3 |
Clave InChI |
BFQAJVSSJKSLNN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C2=C(CO1)C(=C(C=C2OC)OC)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


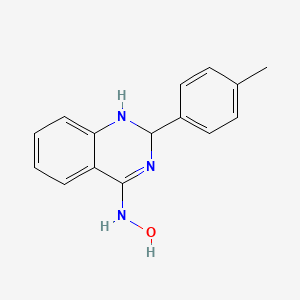
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
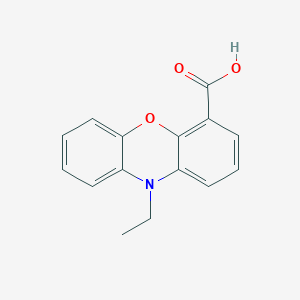
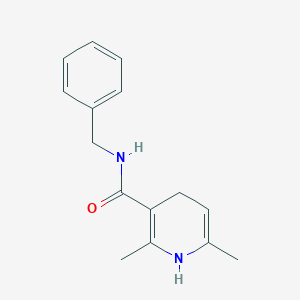

![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
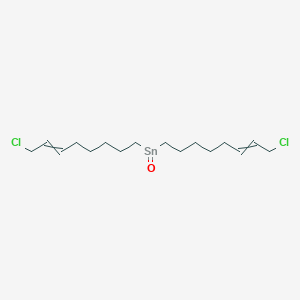
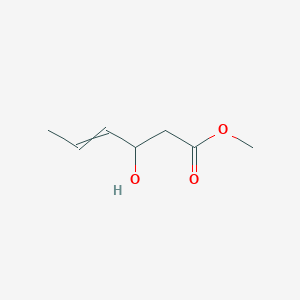
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
